4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a pyridine ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the desired quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonyl group may produce sulfides .
Scientific Research Applications
4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylimidazole: Shares the imidazole ring but lacks the sulfonyl, pyridine, and piperazine groups.
Pyridine: Contains the pyridine ring but lacks the other functional groups.
Piperazine: Features the piperazine ring but does not have the imidazole, sulfonyl, or pyridine groups
Uniqueness
4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-11-16-13(9-17(11)2)23(21,22)18-7-8-19(14(20)10-18)12-5-3-4-6-15-12/h3-6,9H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMBQKAPEUQQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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